Regiochemical Identity vs. 6'-Methyl Isomer
2'-Bromo-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-31-7) has been assigned the unique MDL number MFCD15143504, while its closest positional isomer, 2'-bromo-6'-methylbiphenyl-3-carboxylic acid (CAS 1215206-69-1), carries the distinct MDL number MFCD15143507 . Both compounds share the same molecular formula (C14H11BrO2) and molecular weight (291.14 g/mol), but the methyl group position differs (3' vs. 6' relative to the bromine at 2'), creating different steric and electronic environments around the aryl bromide reaction center. The 3'-methyl group is ortho to the bromine, exerting steric compression that is absent in the 6'-methyl isomer where the methyl is para to the bromine [1]. This structural distinction is independently verifiable by the different InChI strings: InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) for the 6'-isomer vs. the target compound's distinct connectivity pattern [1].
| Evidence Dimension | Regiochemical identity and purity certification |
|---|---|
| Target Compound Data | MDL MFCD15143504; CAS 1215206-31-7; purity 98% (Leyan Cat. 1527807); methyl at 3'-position ortho to bromine |
| Comparator Or Baseline | 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid: MDL MFCD15143507; CAS 1215206-69-1; purity ≥95% (Aladdin B180235, $815.90/1g) or ≥98% (Chemscene CS-0457147); methyl at 6'-position para to bromine |
| Quantified Difference | Different MDL registry numbers confirm distinct chemical identities; target compound features ortho-methyl/bromine relationship vs. para-methyl/bromine in comparator |
| Conditions | Supplier catalog specifications from Leyan, Chemscene, Aladdin Scientific, and VWR International |
Why This Matters
The distinct MDL registry number provides unambiguous identity verification for procurement and regulatory documentation; the ortho-methyl/bromine arrangement in the target compound creates different steric constraints at the cross-coupling site compared to the para arrangement in the 6'-methyl isomer, which can affect reaction kinetics and product distribution in Suzuki-Miyaura couplings.
- [1] PubChem CID 53216629. 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid: InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17), XLogP3-AA 4.1, MW 291.14. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53216629 View Source
